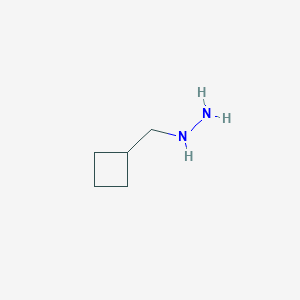

(Cyclobutylmethyl)hydrazine

Description

Significance of Hydrazine (B178648) Derivatives in Contemporary Synthetic Methodologies and Reactivity Studies

Hydrazines are a class of chemical compounds featuring a nitrogen-nitrogen single bond, which can be considered derivatives of the inorganic parent compound, hydrazine (H₂N−NH₂), where one or more hydrogen atoms are replaced by organic substituents like alkyl or aryl groups. wikipedia.org Substituted hydrazines are cornerstones in organic synthesis, valued for their utility as precursors and reagents in a myriad of chemical transformations. rsc.orgd-nb.info Their technical and commercial applications are extensive, reflected in the vast number of derivatives synthesized to date. rsc.org

The reactivity of hydrazine derivatives is centered on the nucleophilicity of their nitrogen atoms; the amino-type nitrogen is typically more reactive. naturalspublishing.com This dual nucleophilic nature, combined with the electrophilic character of adjacent carbon atoms in hydrazones (formed from the reaction of hydrazines with aldehydes or ketones), makes them exceptionally versatile. naturalspublishing.com They are instrumental in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. naturalspublishing.comktu.edu For instance, the condensation of hydrazines with dicarbonyl compounds is a key step in forming heterocycles like pyrazoles and pyridazines, a reaction suitable for "Click Chemistry" approaches aimed at rapid compound library synthesis. enamine.net Furthermore, hydrazine derivatives are central to classic named reactions such as the Fischer indole (B1671886) synthesis, which produces indole rings from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. ktu.edu

The functional group transformations enabled by hydrazines are diverse. They can undergo oxidative activation, leading to the formation of radical intermediates. nih.gov The reactivity can be finely tuned by the nature of the organic substituents, which influences the electron density on the nitrogen atoms and, consequently, the reaction rates. iaea.org Modern synthetic methods have been developed for the selective alkylation of hydrazines, further expanding their utility as building blocks for complex molecules. d-nb.infoorganic-chemistry.org

Table 1: Key Reactions and Applications of Hydrazine Derivatives in Organic Synthesis

| Reaction Type | Description | Resulting Structures | Significance |

| Heterocycle Formation | Condensation reaction with compounds containing two electrophilic centers (e.g., 1,3-dicarbonyls). naturalspublishing.comenamine.net | Pyrazoles, Pyridazines, 1,2,4-Triazoles, 1,3,4-Oxadiazoles. naturalspublishing.comktu.eduenamine.net | Core scaffolds for pharmaceuticals and agrochemicals. d-nb.infonaturalspublishing.com |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. ktu.edu | Indoles. ktu.edu | Access to a privileged heterocyclic motif in medicinal chemistry. |

| Hydrazone Formation | Reaction with aldehydes or ketones. naturalspublishing.com | Hydrazones (R₁R₂C=NNR₃R₄). naturalspublishing.com | Versatile intermediates for synthesizing other compounds or as bioactive molecules themselves. naturalspublishing.com |

| Reductive Alkylation | Direct reaction with aldehydes or ketones in the presence of a reducing agent. organic-chemistry.org | N-alkylated hydrazines. organic-chemistry.org | Provides a direct route to substituted hydrazine derivatives. |

| Aza-Peptide Synthesis | Incorporation of a hydrazine moiety into a peptide backbone, replacing an α-carbon with a nitrogen atom. enamine.net | Aza-peptides. enamine.net | Enhances stability against biodegradation compared to parent peptides. enamine.net |

The Cyclobutane (B1203170) Moiety: Unique Structural Characteristics and Its Role in Molecular Design and Strain Engineering

The cyclobutane ring, a four-membered carbocycle, is a unique structural motif increasingly utilized in medicinal chemistry and materials science. nih.govru.nlvilniustech.lt First synthesized in 1907, it is characterized by significant ring strain, which imparts distinct chemical and physical properties compared to more common five- and six-membered rings. nih.gov Important characteristics of the cyclobutane ring include its puckered, non-planar three-dimensional structure, longer C−C bond lengths, and increased C−C π‐character. nih.govru.nlvilniustech.lt

These structural features make the cyclobutane moiety a valuable tool for molecular design. nih.govvilniustech.lt In drug discovery, incorporating a cyclobutane scaffold can introduce conformational restriction, reduce planarity, and serve as a bioisostere for other groups like alkenes or aromatic rings. nih.govvilniustech.ltlifechemicals.com The rigid, three-dimensional nature of the cyclobutane ring helps to position pharmacophore groups in a defined orientation and can be used to fill hydrophobic pockets in target enzymes. nih.govvilniustech.lt This "escape from flatland" strategy, moving from two-dimensional aromatic structures to sp³-rich three-dimensional scaffolds, can lead to improved pharmacological properties such as metabolic stability and solubility. nih.govresearchgate.net

Beyond its role as a rigid scaffold, the high internal energy of the cyclobutane ring can be harnessed in "strain-release" transformations. acs.orgrsc.org This strategy uses the potential energy stored in the strained C-C bonds to drive chemical reactions, allowing for the efficient construction of more complex molecular architectures under mild conditions. acs.orgrsc.org Visible-light photocatalysis, for example, has been employed to initiate strain-release reactions of bicyclo[1.1.0]butanes (highly strained cyclobutane derivatives) to synthesize a variety of functionalized cyclobutane compounds. rsc.org

Table 2: Structural and Functional Roles of the Cyclobutane Moiety

| Feature | Description | Consequence in Molecular Design |

| Puckered 3D Structure | The cyclobutane ring is not flat, adopting a bent conformation. nih.govru.nl | Provides a rigid, three-dimensional scaffold, moving away from planar structures. nih.govresearchgate.net |

| Ring Strain | Possesses significant angle and torsional strain due to deviation from ideal tetrahedral bond angles. researchgate.net | Can be harnessed for strain-release synthesis to build complex molecules. acs.orgrsc.org |

| Conformational Restriction | The rigid nature of the ring limits the conformational freedom of attached substituents. vilniustech.ltlifechemicals.com | Improves binding affinity to biological targets by pre-organizing the molecule in an active conformation. vilniustech.lt |

| Metabolic Stability | Can act as a metabolically stable replacement for more labile groups. nih.govvilniustech.lt | Increases the half-life of drug candidates by blocking sites of metabolic degradation. nih.gov |

| Bioisosterism | Serves as a non-classical isostere for groups like phenyl rings or double bonds. vilniustech.ltlifechemicals.com | Allows for fine-tuning of physicochemical properties while maintaining biological activity. |

Contextualizing (Cyclobutylmethyl)hydrazine within Modern Chemical Scholarship and Its Potential as a Key Building Block

This compound (CAS No. 894101-37-2) is a chemical compound that merges the reactive potential of a substituted hydrazine with the unique structural attributes of the cyclobutane scaffold. chemicalbook.comsigmaaldrich.com As a commercially available building block, it represents a readily accessible starting material for chemical synthesis. chemicalbook.combldpharm.combldpharm.com

The potential of this compound in modern chemical research lies in its dual functionality. The terminal hydrazine group (-NHNH₂) is a versatile chemical handle that can participate in a wide range of reactions to form more complex structures. For example, it can be used to synthesize heterocyclic derivatives such as pyrazoles or thiadiazoles, which are prevalent in biologically active compounds. smolecule.com The cyclobutylmethyl group, meanwhile, introduces the desirable properties of the cyclobutane ring into the target molecule. researchgate.net This includes imparting a rigid, three-dimensional character, which is a sought-after feature in drug design for improving potency and pharmacokinetic profiles. nih.govlifechemicals.com

By using this compound, synthetic chemists can efficiently incorporate a cyclobutane moiety, a task that can otherwise be challenging. acs.org This building block approach simplifies access to novel compounds that possess the conformational constraints and sp³-richness conferred by the cyclobutane ring, combined with the diverse chemistry afforded by the hydrazine functional group. It serves as a valuable tool for exploring new chemical space in fields ranging from medicinal chemistry to materials science.

Table 3: Properties of this compound

| Property | Value |

| CAS Number | 894101-37-2 chemicalbook.com |

| Molecular Formula | C₅H₁₂N₂ sigmaaldrich.com |

| InChI Key | NPAJTYIRMZSZLA-UHFFFAOYSA-N sigmaaldrich.com |

| Primary Use | Organic Building Block for Research bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

cyclobutylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-7-4-5-2-1-3-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNZABLXXHNXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602722 | |

| Record name | (Cyclobutylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894101-37-2 | |

| Record name | (Cyclobutylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of Cyclobutylmethyl Hydrazine Analogs

Mechanistic Elucidation of Hydrazine-Based Reactions and Transformations

The core reactivity of the hydrazine (B178648) moiety (-NHNH₂) involves processes such as hydrogen abstraction, oxidation, and decomposition. These transformations are fundamental to its role in various chemical contexts, from rocket propulsion to organic synthesis. mdpi.com

Hydrogen abstraction is a key initial step in many reactions involving hydrazine derivatives, particularly in combustion and free-radical processes. This pathway typically involves the removal of a hydrogen atom from one of the nitrogen atoms by a radical species, such as H• or OH•. nii.ac.jpjst.go.jp The ease of abstraction is influenced by the substitution on the hydrazine nitrogen atoms.

Theoretical studies on hydrazine and its methyl derivatives show that hydrogen abstraction from an amino group is stabilized by alkyl substitution. nii.ac.jp For an unsymmetrical analog like (Cyclobutylmethyl)hydrazine, abstraction can occur at either the substituted (α) or terminal (β) nitrogen. The substitution effect on the α-nitrogen is typically more pronounced than on the β-nitrogen. nii.ac.jp The resulting hydrazinyl radical is a reactive intermediate that can participate in subsequent propagation steps. nih.gov

Computational analyses have been employed to determine the energetics of these abstraction reactions. For instance, different pathways for the reaction of monomethylhydrazine (MMH) with a hydrogen atom have been studied, highlighting the multiple potential products. mdpi.com These studies provide a framework for predicting the preferred abstraction sites and the stability of the resulting radicals in more complex systems like this compound.

The decomposition and oxidation of hydrazines can proceed through various thermal, catalytic, and chemical pathways, yielding a range of products including nitrogen, ammonia (B1221849), and water. dtic.milmdpi.com

Thermal and Catalytic Decomposition: The thermal decomposition of hydrazine-based compounds is a critical area of study. mdpi.com A key mechanistic question is whether the initial step is the scission of the N-N bond or a N-H bond. On catalyst surfaces, such as Iridium(111), studies have shown that the decomposition of hydrazine preferentially starts with an initial N-N bond scission. nih.govrsc.org This is followed by dehydrogenation of the resulting amino groups to produce ammonia and nitrogen gas. nih.govrsc.org Three primary catalytic mechanisms have been identified:

Intramolecular reaction between hydrazine molecules. rsc.org

Intramolecular reaction between co-adsorbed amino groups. rsc.org

Hydrazine dehydrogenation assisted by co-adsorbed amino groups. rsc.org

Oxidative Pathways: Oxidation of hydrazine derivatives can be initiated by various oxidizing agents, including oxygen, ozone, and metal ions. nih.govdtic.milresearchgate.net The oxidation process in aqueous solutions is significantly accelerated by the presence of metal ions like Copper(II). dtic.mil The reaction often proceeds through one-electron oxidation steps, leading to the formation of free radical species. nih.gov These radicals can then undergo further reactions, including decomposition or reaction with molecular oxygen to generate reactive oxygen species like superoxide (B77818) and hydroxyl radicals. nih.gov

In the absence of catalysts, the degradation of hydrazine in aqueous solutions is slow. dtic.mil The oxidation of mixed isotopic (¹⁴N and ¹⁵N) hydrazine has shown the formation of randomized nitrogen molecules (¹⁴N₂, ¹⁵N₂, and ¹⁴N¹⁵N), which points to the existence of a tetrazane (B14724677) (N₄H₆) intermediate that subsequently cleaves. mdpi.com

Influence of Cyclobutane (B1203170) Ring Strain and Conformation on Hydrazine Reactivity

The cyclobutyl group introduces unique steric and energetic factors that modulate the reactivity of the attached hydrazine moiety. These effects stem from the inherent ring strain and specific conformational preferences of the cyclobutane ring. masterorganicchemistry.com

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. masterorganicchemistry.comlibretexts.org This puckering, however, slightly decreases the internal C-C-C bond angles to around 88°, maintaining significant angle strain (deviation from the ideal 109.5°). libretexts.org The ring undergoes rapid interconversion between equivalent puckered conformations. masterorganicchemistry.com

This conformational behavior has a direct impact on reaction energetics.

Strain Release: Reactions that lead to a change in hybridization of a ring carbon from sp³ to sp² or involve ring-opening can be energetically favorable as they relieve the inherent ring strain. arxiv.orgpharmaguideline.com The activation enthalpy for the ring-opening of cyclobutane to form two ethylene (B1197577) molecules is significantly lower than that for breaking a C-C bond in a linear alkane, a direct consequence of this strain release. arxiv.org

Transition State Stability: The puckered conformation influences the steric environment around the molecule. For this compound, the orientation of the methylhydrazine substituent (axial vs. equatorial-like in the puckered conformers) will affect the accessibility of the hydrazine group to reagents and influence the stability of reaction transition states. acs.org

While specific stereochemical studies on this compound are not widely available, principles from related systems can infer its behavior. The distinct non-planar structure of the cyclobutane ring is expected to govern the regioselectivity and stereoselectivity of its reactions.

Regioselectivity: In reactions involving the cyclobutane ring itself, such as addition or ring-opening, the substituent's position directs the outcome. For reactions on the hydrazine moiety, the bulky and conformationally dynamic cyclobutyl group can sterically hinder one face of the molecule or one of the nitrogen atoms, leading to preferential attack at a specific site (regioselectivity).

Stereoselectivity: For reactions creating a new chiral center, the existing stereochemistry of the cyclobutane ring can direct the approach of an incoming reagent. For instance, in substitution reactions on cyclohexane (B81311) systems, the rate of reaction can differ significantly between axial and equatorial conformers due to stereoelectronic requirements, such as the need for an anti-periplanar arrangement of groups in elimination and SN2 reactions. youtube.com Similar principles would apply to reactions involving a substituted cyclobutane, where the puckered conformation creates distinct axial and equatorial-like positions that can influence the stereochemical outcome.

Kinetic and Thermodynamic Investigations of Hydrazine Reactions

Kinetic and thermodynamic data provide quantitative insight into the feasibility and rates of hydrazine reactions. Detailed chemical kinetic models have been developed to simulate the decomposition and combustion of hydrazine and its simple alkylated analogs under various conditions. mdpi.comnasa.gov

Kinetic Data: Reaction rates are often expressed using the Arrhenius equation, which incorporates the pre-exponential factor (A) and the activation energy (Ea). Studies on various elementary reactions involving hydrazine provide a baseline for understanding the kinetics of its derivatives.

| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Ea (cal mol⁻¹) |

|---|---|---|---|

| N₂H₄ + H → N₂H₃ + H₂ | 1.80E+08 | 1.50 | 1490 |

| N₂H₄ + NH₂ → N₂H₃ + NH₃ | 2.40E+06 | 2.00 | 1000 |

| N₂H₃ + M → N₂H₂ + H + M | 1.50E+16 | 0.00 | 45000 |

| 2N₂H₃ → N₂H₄ + N₂H₂ | 1.50E+12 | 0.00 | 0 |

Thermodynamic Parameters: The thermodynamics of hydrazine reactions are characterized by significant energy release, particularly in decomposition and oxidation processes. The decomposition of hydrazine is highly exothermic.

| Process | Parameter | Value | Reference |

|---|---|---|---|

| Cyclobutane → 2 C₂H₄ (Ring Opening) | ΔH≠ (Activation Enthalpy) | 62.7 kcal mol⁻¹ | arxiv.org |

| Hydrazine Decomposition (to N₂ + H₂) | ΔH° (Standard Enthalpy) | -94.5 kJ mol⁻¹ | smolecule.com |

| Hydrazine Decomposition (to N₂ + NH₃) | ΔH° (Standard Enthalpy) | -157 kJ mol⁻¹ | smolecule.com |

Energy Profiles and Transition State Analysis in N-N Bond Transformations

Understanding the energy profiles and transition states of reactions involving the nitrogen-nitrogen (N-N) bond is fundamental to predicting the reactivity and stability of hydrazine analogs. Computational chemistry plays a vital role in elucidating these aspects of reaction mechanisms. researchgate.net

The cleavage of the N-N bond is a critical step in many reactions of hydrazines, including their decomposition and oxidation. researchgate.net The energy required for this bond scission, known as the bond dissociation energy (BDE), is a key indicator of the compound's stability.

Energy Profiles:

An energy profile, or reaction coordinate diagram, maps the potential energy of a system as it transforms from reactants to products. The highest point on this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction.

For the decomposition of hydrazine, the initial step is the cleavage of the N-N bond to form two amino radicals (•NH₂). Theoretical calculations help to determine the energy barrier for this process. Transition metal catalysts can significantly lower this activation energy, facilitating the cleavage of the N-N bond under milder conditions. researchgate.net

Density Functional Theory (DFT) is a common computational method used to study the reaction pathways of hydrazine decomposition. unimi.it For instance, DFT studies on the decomposition of hydrazine on metal-free carbonaceous materials have shown that the initial dissociative adsorption and the first dehydrogenation step are more favorable than the direct scission of the N-N bond, which leads to ammonia formation. unimi.it

Transition State Analysis:

The transition state is a fleeting molecular configuration that exists at the point of maximum energy along the reaction coordinate. Analyzing the geometry and electronic structure of the transition state provides insights into the mechanism of bond breaking and formation.

In the context of N-N bond cleavage in hydrazine derivatives, transition state analysis can reveal how substituents, such as the cyclobutylmethyl group, might influence the reaction. The electronic and steric properties of the substituent can affect the stability of the transition state, thereby altering the activation energy and the reaction rate.

Computational studies have investigated various pathways for the decomposition of hydrazine analogs like monomethylhydrazine (MMH). These studies identify different transition states for competing reactions, such as N-N bond fission, C-N bond fission, and intramolecular hydrogen transfer. The relative energies of these transition states determine the dominant reaction pathway under specific conditions.

The following table presents calculated activation energies for key steps in the decomposition of hydrazine on a catalytic surface, illustrating the energy barriers that must be overcome.

| Reaction Step | Enthalpy of Adsorption of N (Q_N) (kJmol⁻¹) | Activation Energy (E) (kJmol⁻¹) | Predominant Products |

| N-H bond breaking in N₂H₃ | < 530 | Lower Barrier | N₂ + H₂ |

| N-N bond breaking in N₂H₃ | > 530 | Lower Barrier | NH₃ + N₂ |

| Data from a study on the catalytic decomposition of N₂H₄ using the bond-order conservation method. scielo.br |

This analysis indicates that the nature of the catalytic surface (which influences Q_N) can direct the decomposition pathway towards either hydrogen and nitrogen production or ammonia formation by altering the relative activation energies of the competing transition states. scielo.br

Spectroscopic Characterization Techniques in the Study of Cyclobutylmethyl Hydrazine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of (cyclobutylmethyl)hydrazine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with deshielding effects observed for protons adjacent to electronegative atoms like nitrogen. The cyclobutyl ring protons typically appear as complex multiplets in the aliphatic region. The methylene (B1212753) bridge protons (-CH₂-) connecting the cyclobutyl ring to the hydrazine (B178648) moiety would also show a distinct signal, likely a doublet if coupled to a single proton on the nitrogen. The N-H protons of the hydrazine group are often observed as broad signals and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the cyclobutyl carbons would be found in the aliphatic region of the spectrum. The methylene bridge carbon would appear at a downfield position relative to the cyclobutyl carbons due to the influence of the adjacent nitrogen atom.

A representative, though not specific to the parent compound, set of NMR data for a related structure is presented in the table below to illustrate the type of information obtained.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Hydrazine Derivative

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.10 – 1.30 | m | Cycloalkane protons |

| ¹H | 1.40 – 1.65 | m | Cycloalkane protons |

| ¹H | 2.40 – 2.60 | m | Methine proton |

| ¹H | 2.90 – 3.00 | m | Methylene proton |

| ¹³C | 21.1, 22.4, 25.4, 26.4 | - | Cycloalkane carbons |

| ¹³C | 45.2 | - | Methylene carbon |

Note: This data is illustrative and chemical shifts for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these techniques are crucial for confirming the presence of the N-H and C-N bonds, as well as characterizing the vibrations of the cyclobutyl ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine moiety typically appear in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding. The C-H stretching vibrations of the cyclobutyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The N-H bending vibrations (scissoring) usually occur around 1600 cm⁻¹. C-N stretching vibrations can be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Since the hydrazine molecule lacks a center of inversion, all 12 of its normal vibrational modes are both IR and Raman active. nih.gov This allows for a more complete vibrational analysis when both techniques are used. For instance, the N-N stretch, which can be weak in the IR spectrum, may show a stronger signal in the Raman spectrum. Studies on related molecules like ethynylmethyl cyclobutane (B1203170) have demonstrated the utility of combining IR and Raman spectroscopy for a complete vibrational assignment. nih.gov

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch | 3200 - 3400 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| N-H Bend (scissoring) | ~1600 | IR |

| CH₂ Bend (scissoring) | ~1450 | IR |

| C-N Stretch | 1000 - 1300 | IR, Raman |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of a nitrogen atom, the molecular ion peak for a monoamine will be an odd number. miamioh.edu The fragmentation of the molecular ion is often initiated by the loss of an electron from a non-bonding orbital on the nitrogen atom.

A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu In the case of this compound, this could lead to the loss of a cyclobutyl radical or a methyl radical from the cyclobutylmethyl group, resulting in resonance-stabilized fragment ions. The fragmentation pattern will also likely show clusters of peaks that are 14 mass units apart, which is characteristic of the loss of successive CH₂ groups from the alkyl chain. libretexts.org The base peak in the spectrum often corresponds to the most stable carbocation that can be formed.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Process |

|---|---|---|

| M⁺ | [C₅H₁₂N₂]⁺ | Molecular Ion |

| M-1 | [C₅H₁₁N₂]⁺ | Loss of a hydrogen radical |

| M-15 | [C₄H₉N₂]⁺ | Loss of a methyl radical |

| M-29 | [C₄H₇N₂]⁺ | Loss of an ethyl radical |

| M-43 | [C₃H₅N₂]⁺ | Loss of a propyl radical |

Note: The relative intensities of these fragments would depend on their stability.

UV-Photoelectron and UV-Vis Spectroscopy for Electronic Structure Elucidation and Orbital Energy Determination

UV-Photoelectron Spectroscopy (UPS) and UV-Vis Spectroscopy are techniques that probe the electronic structure of molecules.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. For hydrazine and its simple alkyl derivatives, the transitions of interest involve the non-bonding electrons on the nitrogen atoms. These n → σ* transitions typically occur in the UV region. The λmax for these transitions can be influenced by the solvent and the substitution on the hydrazine moiety. For some hydrazine derivatives, these absorptions can be observed in the range of 355-385 nm. researchgate.net

UV-Photoelectron Spectroscopy (UPS): UPS provides more direct information about the energies of the molecular orbitals by measuring the kinetic energy of electrons ejected from the molecule upon irradiation with high-energy UV light. Theoretical simulations, often using density functional theory (DFT), can be used to aid in the interpretation of experimental UP spectra and provide a more complete picture of the electronic structure. For hydrazine, the highest occupied molecular orbitals (HOMOs) are associated with the non-bonding electron pairs on the nitrogen atoms. The splitting of the energies of these orbitals provides insight into the through-space and through-bond interactions within the molecule.

Table 4: Summary of Spectroscopic Techniques and Information Gained

| Spectroscopic Technique | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Detailed molecular structure, connectivity of atoms, and chemical environments. |

| IR and Raman Spectroscopy | Identification of functional groups (N-H, C-N, C-H) and vibrational analysis. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural information from fragmentation patterns. |

Applications of Cyclobutylmethyl Hydrazine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Synthetic Organic Chemistry

The utility of (cyclobutylmethyl)hydrazine as a foundational component in organic synthesis is primarily due to the nucleophilic nature of the hydrazine (B178648) group. This functionality allows it to participate in a wide array of chemical transformations, leading to the formation of diverse molecular architectures.

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds, pharmaceuticals, and agrochemicals nih.govmdpi.comnih.govresearchgate.net. Hydrazine and its derivatives are well-established precursors for the synthesis of several classes of these important compounds, particularly pyrazoles and pyridazines.

Pyrazoles: The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, is commonly achieved through the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comyoutube.com In this reaction, this compound acts as a bidentate nucleophile, reacting with the two electrophilic carbonyl carbons to form the pyrazole ring. The cyclobutylmethyl group is thereby installed on one of the nitrogen atoms of the resulting heterocycle. This reaction, often referred to as the Knorr pyrazole synthesis, is a robust and widely used method for constructing polysubstituted pyrazoles. youtube.com The reaction between an α,β-unsaturated ketone and a hydrazine derivative can also lead to pyrazoles after an initial formation of a pyrazoline intermediate, which is subsequently oxidized. mdpi.com

Pyridazines: Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A primary synthetic route to the pyridazine core involves the condensation of a hydrazine with a 1,4-dicarbonyl compound, γ-ketoacid, or related 1,4-difunctional substrates. iglobaljournal.comwikipedia.orgthieme-connect.de The reaction with this compound would introduce the cyclobutylmethyl substituent onto the resulting pyridazine ring. These heterocycles are present in various herbicides and pharmaceuticals. wikipedia.org The versatility of this approach allows for the synthesis of a wide range of substituted pyridazines and related pyridazinones. iglobaljournal.comnih.govorganic-chemistry.org

The incorporation of the cyclobutylmethyl group into these heterocyclic systems is of particular interest as it introduces a three-dimensional, sp³-rich substituent, which can significantly influence the physicochemical and pharmacological properties of the final molecule.

Construction of Novel Carbocyclic and Heterocyclic Scaffolds

Beyond the synthesis of simple heterocycles, this compound serves as a valuable building block for more complex molecular scaffolds. Hydrazine-containing moieties are instrumental in creating diverse chemical libraries for drug discovery and materials science. researchgate.netrsc.org

The thiosemicarbazide functional group, which can be readily prepared from a hydrazine, is a crucial intermediate for synthesizing a variety of heterocyclic compounds. nih.govresearchgate.netnih.gov For instance, reacting this compound with an isothiocyanate would yield a this compound-carbothioamide. This intermediate can then undergo cyclization reactions to form various heterocyclic scaffolds. The carbazole hydrazine-carbothioamide scaffold, for example, has been shown to be a potent antioxidant and anticancer agent. nih.govnih.gov

Engineering of Cyclobutane-Hydrazine Conjugates for Conformational Control in Molecular Design

Conformational control is a critical aspect of modern drug design, where the goal is to create molecules that adopt a specific three-dimensional shape to bind effectively to a biological target. nih.gov The rigid and well-defined geometry of the cyclobutane (B1203170) ring makes it an excellent "conformational anchor." When incorporated into a larger molecule via a flexible linker like hydrazine, the cyclobutyl group can restrict the number of accessible conformations, thereby pre-organizing the molecule for binding.

The use of cyclic hydrazine frameworks has been shown to be an effective strategy for creating sp³-rich, non-planar scaffolds where substituents are oriented in a controlled three-dimensional space. researchgate.netrsc.org This control is achieved through the interplay of the ring structure and the fluxional behavior of the nitrogen atoms. researchgate.net In a similar vein, attaching the cyclobutylmethyl group to a pharmacophore through the hydrazine linker can impart conformational rigidity. This can lead to improved binding affinity and selectivity for a target protein by reducing the entropic penalty associated with the ligand adopting its bioactive conformation upon binding. nih.gov

Molecular dynamics simulations have shown that the ligand-binding pockets of proteins can be flexible. nih.gov Designing ligands with constrained conformations, such as those derived from cyclobutane-hydrazine conjugates, can be a powerful strategy to achieve high selectivity. The cyclobutylmethyl group can serve to orient other functional groups in a precise manner, allowing for optimal interactions with the amino acid residues in a binding site.

Development of Novel Materials via this compound-Based Functionalization or Polymerization

The reactivity of the hydrazine group also lends itself to applications in materials science, including the functionalization of surfaces and the synthesis of novel polymers.

Hydrazide chemistry is a powerful technique for the functionalization of materials. For example, hydrazine-functionalized magnetic nanoparticles have been developed for the specific enrichment of glycopeptides. rsc.org In a similar fashion, materials could be functionalized with this compound to introduce the unique properties of the cyclobutyl group onto a surface. This could be used to alter surface properties such as hydrophobicity or to create specific binding sites. Hydrazine can also act as both a reducing agent for metal salts and an activation agent in the formation of porous polymer membranes, allowing for the one-step fabrication of metal nanoparticle-functionalized membranes. researchgate.net

In the realm of polymer chemistry, hydrazines have been investigated for their role in polymerization reactions. A notable example is the hydrazine-catalyzed, metal-free ring-opening metathesis polymerization (ROMP) of cyclobutenes. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net This process yields polymers with controlled molecular weights and low dispersity. While this compound itself is not the catalyst, this research highlights the utility of hydrazine chemistry in advanced polymerization methods. Furthermore, hydrazides can undergo aza-Michael polymerization reactions to form polymers with moderate molecular weights. rsc.org The incorporation of the cyclobutylmethyl group into a polymer backbone via such reactions could be used to tune the material's physical properties, such as its thermal stability or solubility.

Future Directions and Emerging Research Avenues for Cyclobutylmethyl Hydrazine Chemistry

The unique structural characteristics of (Cyclobutylmethyl)hydrazine, combining a strained cyclobutyl ring with a reactive hydrazine (B178648) moiety, present a fertile ground for novel chemical explorations. Future research is poised to leverage cutting-edge technologies and methodologies to unlock the full potential of this compound and its derivatives. The following sections outline key emerging avenues that promise to shape the future of this compound chemistry.

Q & A

Basic Research Questions

Q. How can (cyclobutylmethyl)hydrazine derivatives be synthesized and characterized for pharmacological applications?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can be prepared by reacting hydrazine with cyclobutylmethyl ketones or aldehydes under acidic catalysis, followed by purification via recrystallization or chromatography. Characterization employs NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity. Antimicrobial activity is assessed using broth microdilution assays against bacterial/fungal strains .

Q. What analytical methods are effective for quantifying hydrazine derivatives in solution?

- Methodological Answer : Spectrophotometric methods using potassium permanganate reduction (absorption maxima at 526–546 nm) provide precise quantification of hydrazine concentrations. For derivatives, HPLC coupled with UV detection or derivatization with phosphomolybdic acid (PMA) enhances specificity. Calibration curves are essential for accurate quantification .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Due to hydrazine’s toxicity and volatility, handling requires inert atmospheres (e.g., nitrogen gloveboxes), fume hoods, and personal protective equipment. Autoxidation in air reduces environmental persistence but necessitates strict containment protocols. Toxicity studies in rats highlight hepatotoxicity biomarkers like altered lipid metabolism proteins (e.g., apolipoprotein A-I) .

Advanced Research Questions

Q. How do computational studies inform the design of this compound-based catalysts?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., M05-2X/6-31G(d)) model reaction pathways, such as carbonyl–olefin metathesis. For example, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15 kJ/mol reduction) than [2.2.1] analogs, enhancing catalytic efficiency. Experimental validation via kinetic studies (e.g., Arrhenius plots) confirms computational predictions .

Q. What mechanisms govern the catalytic decomposition of this compound for hydrogen production?

- Methodological Answer : Nickel-iridium catalysts (e.g., Ni-Ir/CeO₂) promote hydrous hydrazine decomposition (N₂H₄ → N₂ + 2H₂) via a Langmuir-Hinshelwood mechanism. Key factors include surface adsorption strength and metal-support interactions. In situ DRIFTS and isotopic labeling clarify intermediates like N₂H₃ radicals. Optimal conditions: 50–80°C, pH 10–12 .

Q. How does this compound reduce graphene oxide (GO), and how does this compare to thermal reduction?

- Methodological Answer : Hydrazine selectively reduces epoxide groups on GO through nucleophilic attack, forming hydrazino alcohols. Thermal reduction (>200°C) removes hydroxyl and carboxyl groups via dehydroxylation/decarboxylation. Hydrazine-treated GO retains edge functional groups, enabling tailored conductivity (10³ S/m vs. 10² S/m for thermal methods) .

Q. What proteomic approaches identify biomarkers of this compound-induced hepatotoxicity?

- Methodological Answer : 2-D differential gel electrophoresis (2-D DIGE) combined with partial least squares regression (PLSR) identifies dose-dependent protein expression changes. In rat liver, downregulation of apolipoprotein A-I and upregulation of heat shock proteins (HSP70) correlate with oxidative stress. MALDI-TOF validates candidate biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.